

LSN3074753 as a chemical probe to validate MTHFD2 as a drug target

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LSN3074753 as a Chemical Probe for MTHFD2: A Comparative Guide

For researchers, scientists, and drug development professionals, the validation of a chemical probe is a critical step in establishing a novel drug target. This guide provides a comparative analysis of **LSN3074753** as a potential chemical probe for Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a promising target in cancer therapy. Due to the limited publicly available data specifically for **LSN3074753**, this guide will draw comparisons with other well-characterized MTHFD2 inhibitors to provide a framework for its evaluation.

MTHFD2 is a mitochondrial enzyme that plays a crucial role in one-carbon metabolism, a pathway essential for the synthesis of nucleotides and other macromolecules required for rapid cell proliferation.[1] Its expression is significantly upregulated in a wide array of tumors while being minimal in normal adult tissues, making it an attractive target for cancer therapy with a potentially wide therapeutic window.[2]

Mechanism of Action of MTHFD2 Inhibitors

MTHFD2 catalyzes the NAD+-dependent conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate. This is a critical step in the mitochondrial folate cycle, which provides one-carbon units for de novo purine synthesis.[2] Inhibition of MTHFD2 disrupts this metabolic pathway, leading to a depletion of nucleotide pools, which in turn induces replication stress and ultimately triggers cancer cell death.



Comparative Performance of MTHFD2 Inhibitors

While specific quantitative data for **LSN3074753** (also referred to as MTHFD2-IN-1 or compound 12) is not widely available in peer-reviewed literature, several other small molecule inhibitors targeting MTHFD2 have been developed and characterized.[3][4] These compounds serve as a benchmark for evaluating the potential of **LSN3074753** as a chemical probe.



| Inhibitor | MTHFD2 IC50 (nM) | MTHFD1 IC50 (nM) | Cell-Based Assay (GI50/EC50, nM) | Cell Line | Key Findings & References |
|---------------------------------|-----------------------------------|-----------------------------------|---|---------------------------------|---|
| LSN3074753 (MTHFD2-IN- 1) | Data not publicly available | Data not publicly available | Data not publicly available | - | Potent MTHFD2 inhibitor designation. [3][4] |
| LY345899 | 663 | 96 | ~4005 (EC50) | HL-60 | Dual MTHFD1/2 inhibitor, inhibits tumor growth in vivo.[2][5] |
| DS18561882 | 6.3 | 570 | 140 (GI50) | MDA-MB-231 | Potent and selective, orally available, inhibits tumor growth in vivo.[5] |
| TH9619 | 47 | Potent inhibitor | 11 (EC50) | HL-60 | Potent dual MTHFD1/2 inhibitor, induces replication stress. |
| Carolacton | Low nM range (Ki) | Low nM range (Ki) | Micromolar range | Various cancer cell lines | Natural product, inhibits human MTHFD1 and MTHFD2.[5] |



| | | | | Isozyme- |
|-----------------|------|--------|-----------|---------------|
| DS44960156 1600 | 1600 | >30000 | Data not | selective |
| | 1000 | >30000 | specified | MTHFD2 |
| | | | | inhibitor.[4] |

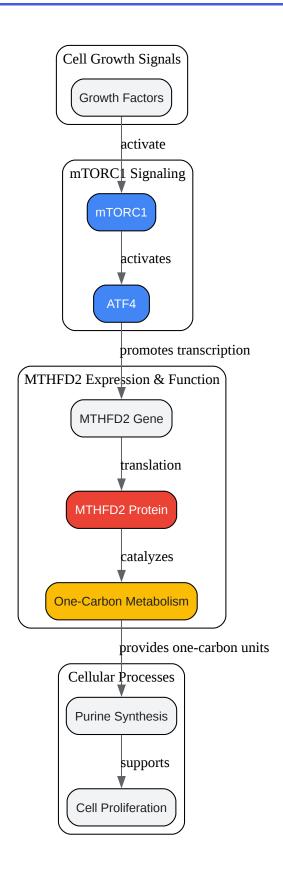
Signaling Pathways Involving MTHFD2

The expression and activity of MTHFD2 are intertwined with key oncogenic signaling pathways, providing a rationale for its targeted inhibition in cancer.

MTHFD2 and the mTORC1/ATF4 Pathway

The mTORC1 signaling pathway, a central regulator of cell growth and proliferation, can promote the expression of MTHFD2 through the activating transcription factor 4 (ATF4). In response to growth signals, mTORC1 activates ATF4, which in turn binds to the promoter region of the MTHFD2 gene, leading to its upregulation and facilitating the production of one-carbon units necessary for de novo purine synthesis.





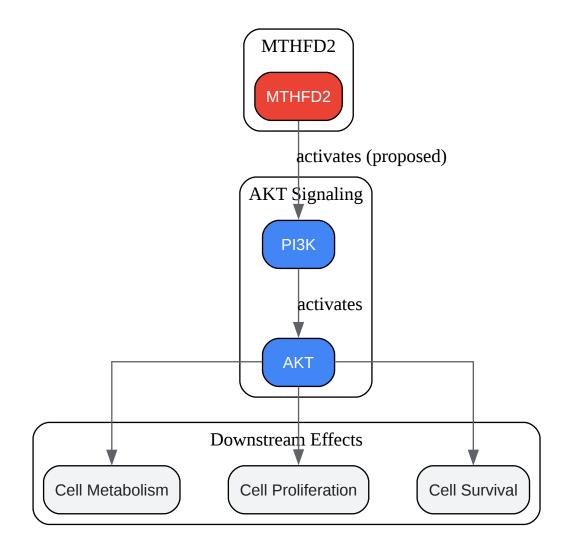
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MTHFD2 regulation by the mTORC1/ATF4 signaling pathway.



MTHFD2 and the AKT Signaling Pathway

Emerging evidence suggests a non-metabolic role for MTHFD2 in signaling pathways that control cell proliferation. Studies have shown that MTHFD2 can activate the AKT signaling pathway, a critical regulator of cell survival and metabolism. This suggests that MTHFD2 may promote tumorigenesis not only by contributing to metabolic reprogramming but also by directly influencing pro-survival signaling cascades.



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Proposed role of MTHFD2 in activating the AKT signaling pathway.

Experimental Protocols for Validating MTHFD2 Chemical Probes



To rigorously validate **LSN3074753** or any novel compound as a chemical probe for MTHFD2, a series of well-defined experiments are essential.

MTHFD2 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MTHFD2.

Protocol:

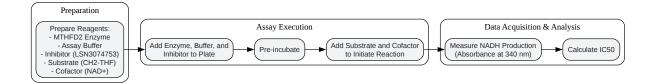
- · Reagents and Materials:
 - Recombinant human MTHFD2 protein
 - Assay buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM MgCl2, 200 mM KCl)
 - Substrate: 5,10-methylenetetrahydrofolate (CH2-THF)
 - Cofactor: NAD+
 - Test compound (e.g., LSN3074753) dissolved in DMSO
 - 96- or 384-well microplate
 - Spectrophotometer or plate reader capable of measuring absorbance at 340 nm (for NADH production)

Procedure:

- Add assay buffer, recombinant MTHFD2 enzyme, and varying concentrations of the test compound to the wells of the microplate.
- Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
- Initiate the reaction by adding a mixture of the substrate (CH2-THF) and cofactor (NAD+).
- Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.



 Calculate the initial reaction rates and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.



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Workflow for an MTHFD2 enzymatic inhibition assay.

Cell Proliferation Assay

This assay determines the effect of the MTHFD2 inhibitor on the growth and viability of cancer cells.

Protocol:

- Reagents and Materials:
 - Cancer cell line known to express MTHFD2 (e.g., MDA-MB-231, HL-60)
 - Complete cell culture medium
 - Test compound (e.g., LSN3074753)
 - 96-well cell culture plates
 - Cell viability reagent (e.g., MTT, CellTiter-Glo®)
 - Plate reader
- Procedure:



- Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
- Incubate the plates for a specified period (e.g., 72-96 hours).
- Add the cell viability reagent according to the manufacturer's instructions.
- Measure the signal (absorbance or luminescence) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the
 GI50 (half-maximal growth inhibition) or EC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound with its protein target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

- Reagents and Materials:
 - Cancer cell line expressing MTHFD2
 - Complete cell culture medium
 - Test compound (e.g., LSN3074753)
 - Phosphate-buffered saline (PBS)
 - Lysis buffer with protease inhibitors
 - PCR tubes or 96-well PCR plate
 - Thermal cycler



- SDS-PAGE and Western blot reagents
- Primary antibody against MTHFD2
- Secondary antibody
- Procedure:
 - Treat cultured cells with the test compound or vehicle control for a specific duration.
 - Harvest and wash the cells, then resuspend them in PBS.
 - Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
 - Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
 - Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
 - Analyze the amount of soluble MTHFD2 in the supernatant by Western blotting.
 - Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.



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Workflow for the Cellular Thermal Shift Assay (CETSA).

In Vivo Xenograft Model

This experiment evaluates the anti-tumor efficacy of the MTHFD2 inhibitor in a living organism.



Protocol:

- Materials:
 - Immunocompromised mice (e.g., nude or SCID)
 - Cancer cell line that forms tumors in mice
 - Test compound formulated for in vivo administration
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously inject cancer cells into the flank of the mice.
 - Allow tumors to grow to a palpable size.
 - Randomize mice into treatment and control groups.
 - Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to a defined schedule and dosage.
 - Measure tumor volume and mouse body weight regularly.
 - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion

Validating **LSN3074753** as a chemical probe for MTHFD2 requires a systematic and rigorous experimental approach. While its designation as a potent inhibitor is noted, the lack of comprehensive, publicly available data necessitates a thorough investigation of its potency, selectivity, and cellular effects. By employing the experimental protocols outlined in this guide and comparing the resulting data with that of established MTHFD2 inhibitors, researchers can definitively establish the utility of **LSN3074753** as a valuable tool to further interrogate the role of MTHFD2 in cancer biology and as a potential starting point for therapeutic development.



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